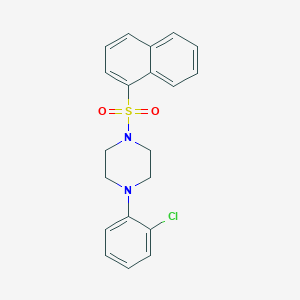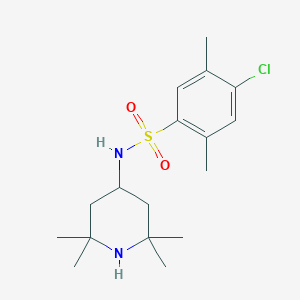![molecular formula C13H19NO2S B245681 1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TPS or Ts-1, and it is a sulfonamide derivative of pyrrolidine. TPS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of TPS is not fully understood, but it is thought to involve the binding of the compound to specific sites on ion channels, enzymes, and receptors. This binding can alter the activity of these proteins, leading to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPS are diverse and depend on the specific protein target that the compound is binding to. In general, TPS has been shown to modulate ion channel activity, enzyme activity, and receptor activity, leading to changes in cellular signaling and physiological responses. TPS has been implicated in the regulation of pain signaling, memory formation, and anxiety, among other processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of TPS is its potency and specificity for certain protein targets. This makes it a valuable tool for researchers studying the activity of ion channels, enzymes, and receptors. However, the use of TPS in lab experiments is limited by its potential toxicity and the need for careful handling and purification to ensure the purity of the final product.
Future Directions
There are many potential future directions for research involving TPS. One area of interest is the development of new compounds that are based on the structure of TPS but have improved potency and specificity for certain protein targets. Another area of interest is the use of TPS in the development of new therapies for pain management, anxiety, and other conditions that involve alterations in cellular signaling and physiological responses. Finally, TPS may have applications in the development of new diagnostic tools for the detection of certain protein targets in biological samples.
Synthesis Methods
The synthesis of TPS involves the reaction of pyrrolidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The purity of the final product is critical for its use in scientific research, as impurities can affect the compound's mechanism of action and physiological effects.
Scientific Research Applications
TPS has been used in a variety of scientific research applications, including studies of ion channels, enzymes, and receptors. This compound has been shown to be a potent inhibitor of certain ion channels, including the TRPV1 channel, which is involved in pain signaling. TPS has also been used to study the activity of enzymes such as carbonic anhydrase and cholinesterase, and it has been shown to modulate the activity of certain receptors such as the GABA receptor.
properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-(2,3,4-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-7-13(12(3)11(10)2)17(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
AFZLZPOICLKRCD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)

![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
